molecular formula C10H10N2O3 B2985956 Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1254170-86-9

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2985956
CAS No.: 1254170-86-9
M. Wt: 206.201
InChI Key: MHHJKJLTGNZBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1254170-86-9 . Its IUPAC name is ethyl 6-oxo-5,6-dihydroimidazo[1,2-a]pyridine-2-carboxylate . The compound has a molecular weight of 206.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-4,6H,2,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Anti-Hepatitis B Virus Activity

A series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-Hepatitis B virus (HBV) activity. Notably, compounds from this series demonstrated significant efficacy in inhibiting the replication of HBV DNA, with IC50 values ranging from 1.3 to 9.1 µM, highlighting their potential in antiviral research (Chen et al., 2011).

Anti-inflammatory and Analgesic Activities

Ethyl 2-chloroacetoacetate was used to synthesize a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These compounds were then evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, contributing valuable insights into the development of new therapeutic agents with minimized side effects (Abignente et al., 1982).

Novel Syntheses of Heterocycles

Research has explored the synthesis of novel heterocycles, such as pyrazolo[3,4-b]pyridine derivatives, via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method demonstrates a versatile approach to creating N-fused heterocycles, which are important scaffolds in pharmaceutical chemistry (Ghaedi et al., 2015).

Synthesis of Bicyclic Imidazoles

A novel one-pot catalytic synthesis approach was developed for the formation of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This method involves a tandem hydroformylation-cyclization sequence, offering a selective route towards hydroxy-functionalized bicyclic imidazoles, highlighting its utility in synthetic organic chemistry (Bäuerlein et al., 2009).

Fluorophore Synthesis

A cascade reaction involving ethyl pyrazole-5-carboxylate and α, β-unsaturated ester was developed to synthesize 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These compounds exhibit strong fluorescence in solutions, indicating their potential application in the development of new fluorophores for scientific research (Yan et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Biochemical Analysis

Properties

IUPAC Name

ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJKJLTGNZBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.